molecular formula C11H11NO3 B2552820 2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile CAS No. 50379-94-7

2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile

Cat. No.: B2552820
CAS No.: 50379-94-7
M. Wt: 205.213
InChI Key: GAFPFLRFNWOSTH-UHFFFAOYSA-N
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Description

2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a methoxy group, an oxirane ring, and a benzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile typically involves the reaction of 2-methoxy-4-hydroxybenzonitrile with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate ether, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction of the nitrile group results in primary amines .

Scientific Research Applications

2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Oxiran-2-ylmethoxy)benzonitrile: Lacks the methoxy group, resulting in different reactivity and properties.

    2-Methoxybenzonitrile: Lacks the oxirane ring, leading to different chemical behavior and applications.

    4-Methoxybenzonitrile:

Uniqueness

2-Methoxy-4-(oxiran-2-ylmethoxy)benzonitrile is unique due to the presence of both the methoxy group and the oxirane ring, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-methoxy-4-(oxiran-2-ylmethoxy)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-13-11-4-9(3-2-8(11)5-12)14-6-10-7-15-10/h2-4,10H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAFPFLRFNWOSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCC2CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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